molecular formula C22H22N2O5 B2787635 methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 208665-33-2

methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2787635
CAS No.: 208665-33-2
M. Wt: 394.427
InChI Key: YQJQNVOHOCZTJI-SFHVURJKSA-N
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Description

Methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate is a synthetic compound known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. This compound exhibits unique chemical properties that make it a subject of interest for researchers aiming to develop new therapeutic agents and study intricate biochemical processes.

Preparation Methods

The synthesis of methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate involves multiple synthetic routes and reaction conditions.

  • Synthetic Routes:
    • The synthesis typically begins with the condensation of benzyl chloroformate with L-phenylalanine methyl ester hydrochloride in the presence of a base like triethylamine. This step yields the benzyloxycarbonyl-protected amino acid.

    • The resulting intermediate is then subjected to cyclization with 2-amino-2-methyl-1-propanol under dehydrating conditions to form the oxazole ring.

    • Finally, the oxazole derivative is esterified with methyl chloroformate in the presence of a base to produce the target compound.

  • Industrial Production Methods:
    • Industrial production of this compound might employ automated synthesis and purification techniques to ensure high yield and purity.

    • Techniques like chromatography and crystallization are used to isolate and purify the final product.

Chemical Reactions Analysis

Methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions:

  • Oxidation:
    • The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    • Oxidation leads to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction:
    • Reduction can be achieved with agents such as lithium aluminum hydride or sodium borohydride.

    • Reduction typically results in alcohol derivatives.

  • Substitution:
    • Nucleophilic substitution reactions can occur at the ester or oxazole moiety.

    • Common reagents include halides and nucleophiles like amines or thiols, producing substituted derivatives with diverse functionalities.

Scientific Research Applications

  • Chemistry:
    • This compound serves as an intermediate for the synthesis of more complex molecules and heterocycles.

    • Researchers employ it to study reaction mechanisms and develop new synthetic methodologies.

  • Biology:
    • It is used in biochemical studies to explore enzyme-substrate interactions and protein-ligand binding.

    • Fluorescently labeled derivatives help visualize biological processes at the molecular level.

  • Medicine:
    • The compound holds potential as a precursor for developing new pharmaceuticals.

    • It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

  • Industry:
    • Its applications extend to materials science and the synthesis of polymers with unique properties.

    • It also finds use in the development of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism by which methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate exerts its effects involves several molecular targets and pathways:

  • Molecular Targets:
    • It interacts with specific enzymes, potentially acting as an inhibitor or activator.

    • The oxazole ring and benzyloxycarbonyl group contribute to its binding affinity with biological macromolecules.

  • Pathways Involved:
    • The compound may modulate signaling pathways associated with cell growth and apoptosis.

    • It influences biochemical cascades related to inflammation and microbial resistance.

Comparison with Similar Compounds

Compared to other compounds in its class, methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate offers unique properties:

  • Uniqueness:
    • The combination of the oxazole ring and benzyloxycarbonyl group enhances its stability and reactivity.

    • Its structural features provide opportunities for diverse functional modifications.

  • Similar Compounds:
    • Similar compounds include methyl 2-[(1S)-1-{[(methyloxycarbonyl)amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate and ethyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate.

    • These analogs share structural similarities but differ in their functional groups, leading to distinct chemical and biological properties.

Overall, this compound represents a versatile compound with multifaceted applications in science and industry. Its unique structural features and reactivity profile continue to inspire innovative research and development efforts.

Properties

IUPAC Name

methyl 5-methyl-2-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-15-19(21(25)27-2)24-20(29-15)18(13-16-9-5-3-6-10-16)23-22(26)28-14-17-11-7-4-8-12-17/h3-12,18H,13-14H2,1-2H3,(H,23,26)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJQNVOHOCZTJI-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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